6-Methoxyindoline-2,3-dione
Overview
Description
6-Methoxyindoline-2,3-dione is an organic compound with the molecular formula C9H7NO3. It is a derivative of indoline-2,3-dione, where a methoxy group is substituted at the 6th position of the indoline ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Scientific Research Applications
6-Methoxyindoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
Target of Action
It’s worth noting that a structurally similar compound, 7-methoxyindoline-2,3-dione, has been identified as a key intermediate for the ep3 receptor , which plays various biological roles involving digestion, the nervous system, renal reabsorption, and uterine contraction activity .
Biochemical Pathways
Given the potential involvement of similar compounds with the ep3 receptor , it’s plausible that 6-Methoxyindoline-2,3-dione may influence pathways related to digestion, the nervous system, renal reabsorption, and uterine contraction activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxyindoline-2,3-dione can be synthesized through several methods. One common synthetic route involves the reaction of 6-methoxyindole with an oxidizing agent. For example, 6-methoxyindole can be oxidized using potassium permanganate or other suitable oxidizing agents to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
6-Methoxyindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex derivatives.
Reduction: It can be reduced to form 6-methoxyindoline.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 6-methoxyindoline.
Substitution: Formation of various substituted indoline-2,3-dione derivatives.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxyindoline-2,3-dione
- 7-Methoxyindoline-2,3-dione
- 5-Bromoisatin
- 5-Fluoroisatin
- 7-Chloroisatin
Uniqueness
6-Methoxyindoline-2,3-dione is unique due to the presence of the methoxy group at the 6th position, which can influence its chemical reactivity and biological activity. This substitution can lead to differences in the compound’s interaction with biological targets and its overall pharmacokinetic properties compared to other similar compounds .
Properties
IUPAC Name |
6-methoxy-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-5-2-3-6-7(4-5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJHIZLOKWRPIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438853 | |
Record name | 6-Methoxyisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52351-75-4 | |
Record name | 6-Methoxyisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxyisatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable advantage of using methanesulfonic acid in the synthesis of 6-methoxyisatin?
A1: Recent research [] highlights that utilizing methanesulfonic acid instead of the conventional concentrated sulfuric acid in the cyclization step of 6-methoxyisatin synthesis offers significant advantages. This modification results in milder reaction conditions (80°C for 30 minutes) and a notably improved yield of 81.24%. This improved synthesis makes large-scale production of 6-methoxyisatin more feasible.
Q2: Besides its role as a synthetic precursor, has 6-methoxyisatin been identified in natural sources?
A2: Yes, 6-methoxyisatin has been recently discovered in nature. Research [] identified 6-methoxyisatin as a new natural pigment, alongside its close analog 6-hydroxy-5-methoxyisatin, in extracts from both terrestrial and marine Streptomyces bacteria. These findings suggest a potential biological role for this compound and open avenues for exploring its bioactivity.
Q3: Has 6-methoxyisatin been found in plants?
A3: While 6-methoxyisatin itself hasn't been directly isolated from plants in the presented research, a closely related compound, 6-methoxyindoline-2,3-dione, has been found in Capparis himalayensis []. This suggests the potential presence of 6-methoxyisatin or its derivatives in other plant species, prompting further phytochemical investigations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.